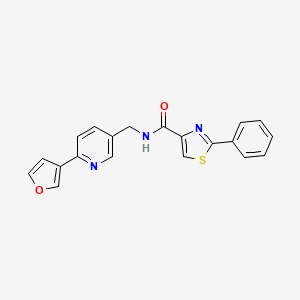

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of furan, pyridine, and thiazole rings within its structure suggests that it may exhibit diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. Here is a general outline of the synthetic route:

Synthesis of 6-(furan-3-yl)pyridine: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-boronic acid and a 6-bromopyridine.

Formation of the thiazole ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thiourea with a 2-bromoacetophenone.

Coupling of intermediates: The final step involves coupling the 6-(furan-3-yl)pyridine with the thiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the furan ring.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the pyridine ring.

Substitution: Electrophilic substitution on the thiazole ring can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, and halogenated thiazoles, respectively.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that thiazole derivatives, including those with pyridine and furan moieties, exhibit notable anticancer activities. For instance, compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide have shown effectiveness against various cancer cell lines. A study reported that thiazole-pyridine hybrids displayed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some compounds achieving an IC50 value lower than standard treatments like 5-fluorouracil .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various bacterial strains. The incorporation of furan and pyridine groups enhances these effects, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity Evaluation

A specific case study evaluated a series of thiazole-pyridine hybrids for their anticancer activity against multiple cell lines. One compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming traditional chemotherapeutics . The structure–activity relationship (SAR) analysis indicated that substituents on the pyridine ring significantly influenced the anticancer efficacy.

Antimicrobial Efficacy

Another study focused on synthesizing a library of thiazole derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent antibacterial activity, particularly against resistant strains .

Summary of Findings

The applications of this compound highlight its potential in drug development:

Mecanismo De Acción

The mechanism by which N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s heterocyclic rings allow it to form multiple types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.

Comparación Con Compuestos Similares

Similar Compounds

- N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

- N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxylate

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is unique due to the specific arrangement of its heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Actividad Biológica

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

1. Chemical Structure and Properties

The compound can be described by its molecular formula, which is C19H17N3O2S. Its structure features a thiazole ring, a furan moiety, and a pyridine group, which are known to contribute to its biological activity.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring.

- Introduction of the furan and pyridine substituents via coupling reactions.

The synthetic pathway often requires careful control of reaction conditions to optimize yield and purity.

3.1 Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives, including this compound. The following summarizes key findings from various research efforts:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | <10 | Induction of apoptosis through caspase activation |

| HT-29 (Colon) | 5.5 | Inhibition of cell proliferation via cell cycle arrest |

| Caco-2 (Colorectal) | 8.0 | Modulation of signaling pathways involved in apoptosis |

Studies indicate that the compound exhibits significant cytotoxic effects against these cancer cell lines, with IC50 values generally below 10 µM, suggesting potent activity compared to standard chemotherapeutics.

The biological activity is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.

4. Case Studies and Research Findings

Several case studies highlight the efficacy and safety profile of this compound:

4.1 Study on MCF-7 Cells

A recent study demonstrated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy.

4.2 HT-29 and Caco-2 Studies

In another investigation focusing on colorectal cancer models (HT-29 and Caco-2), the compound showed promising results in reducing tumor growth in vitro, with further validation needed in vivo.

5.

This compound represents a novel class of thiazole derivatives with significant potential as anticancer agents. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapies.

Continued research is essential to fully elucidate its mechanisms and optimize its pharmacological properties for clinical applications. Future studies should focus on in vivo efficacy and toxicity assessments to advance this compound towards clinical trials.

Propiedades

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c24-19(18-13-26-20(23-18)15-4-2-1-3-5-15)22-11-14-6-7-17(21-10-14)16-8-9-25-12-16/h1-10,12-13H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEHSLNDPHGELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.